molecular formula C10H18N3O13P3 B13385360 [[5-(4-Amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[5-(4-Amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B13385360
M. Wt: 481.18 g/mol
InChI Key: NGYHUCPPLJOZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyldeoxycytidine triphosphate is a modified nucleotide that plays a significant role in various biochemical and molecular biology applications. It is a derivative of deoxycytidine triphosphate, where a methyl group is added to the 5th carbon of the cytosine ring. This modification is crucial for studying DNA methylation and epigenetic regulation, as it mimics the natural methylation process that occurs in living organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyldeoxycytidine triphosphate typically involves the methylation of deoxycytidine triphosphate. One common method starts with deoxycytidine monophosphate, which is methylated using formaldehyde and a methylating agent. The resulting 5-methyldeoxycytidine monophosphate is then converted to its triphosphate form through phosphorylation reactions .

Industrial Production Methods

Industrial production of 5-methyldeoxycytidine triphosphate often involves large-scale chemical synthesis using automated synthesizers. These machines can efficiently carry out the multi-step synthesis process, ensuring high purity and yield of the final product. The use of protective groups and specific reaction conditions helps in achieving the desired product with minimal side reactions .

Chemical Reactions Analysis

Types of Reactions

5-Methyldeoxycytidine triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

5-Methyldeoxycytidine triphosphate exerts its effects by incorporating into DNA during replication or repair processes. The methyl group at the 5th carbon of the cytosine ring mimics natural DNA methylation, influencing gene expression and epigenetic regulation. This incorporation can lead to gene silencing or activation, depending on the context and location within the genome .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxymethyldeoxycytidine triphosphate
  • 5-Ethyldeoxycytidine triphosphate
  • 5-Bromodeoxycytidine triphosphate
  • 5-Iododeoxycytidine triphosphate

Uniqueness

5-Methyldeoxycytidine triphosphate is unique due to its specific role in mimicking natural DNA methylation. While other similar compounds can undergo similar reactions, the presence of the methyl group at the 5th carbon makes it particularly valuable for studying epigenetic modifications and their effects on gene expression .

Properties

Molecular Formula

C10H18N3O13P3

Molecular Weight

481.18 g/mol

IUPAC Name

[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H18N3O13P3/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)

InChI Key

NGYHUCPPLJOZIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.